molecular formula C24H15ClN6O3S B1683194 TNFalpha-IN-C87 CAS No. 332420-90-3

TNFalpha-IN-C87

Cat. No. B1683194
M. Wt: 502.9 g/mol
InChI Key: VELQTEBILFDDQX-XAYXJRQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TNFalpha-IN-C87 is a novel and potent TNF-alpha inhibitor . It has a molecular formula of C24H15ClN6O3S and a molecular weight of 502.9 g/mol.

Scientific Research Applications

Signal Transduction and Cellular Responses TNFalpha, a potent proinflammatory cytokine, is integral to immunity, inflammation, and the regulation of cell proliferation, differentiation, and apoptosis. The interaction of TNFalpha with its receptors, TNFR1 and TNFR2, initiates signal transduction through the recruitment of signal transducers that activate caspases, AP-1, and NF-kappaB. This process elucidates the molecular mechanisms of TNFalpha-induced cellular responses, which are crucial for understanding its broader applications in scientific research related to cytokine signaling and its therapeutic targeting (Baud & Karin, 2001).

Inflammation and Oxidative Stress Research has demonstrated the pivotal role of TNFalpha in promoting inflammation and oxidative stress within cells. TNFalpha-induced reactive oxygen species (ROS) accumulation, through the inhibition of MAP kinase phosphatases, results in sustained JNK activation, which is essential for apoptosis and necrotic cell death. This highlights TNFalpha's involvement in the complex interplay between cytokines, ROS, and cellular death pathways, providing insights into its role in disease pathogenesis and potential therapeutic interventions (Kamata et al., 2005).

Autoimmune Hepatitis and Inflammation TNFalpha's distinct functions stemming from its production by various cell types, such as T cells and macrophages/neutrophils, have been explored. This differentiation in TNFalpha source is crucial for understanding its protective versus deleterious effects in contexts like autoimmune hepatitis and resistance to pathogens. The nuanced role of TNFalpha, depending on its cellular origin, underscores its potential as a therapeutic target for autoimmune and inflammatory diseases (Grivennikov et al., 2005).

Therapeutic Target for Inflammatory Diseases TNFalpha's central role in inflammation and its contribution to the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease have made it a prime target for therapeutic intervention. The development of TNFalpha antagonists represents a significant advancement in treating chronic inflammatory disorders, illustrating the cytokine's critical function in immune regulation and its potential for therapeutic manipulation (Taylor, Williams, & Feldmann, 2004).

Regulation of Immune Responses and Therapeutic Implications TNFalpha's involvement in regulating immune responses, as seen in its effects on the expression and activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), provides a foundation for developing new therapeutic strategies targeting TNFalpha-mediated pathways. This is particularly relevant in conditions characterized by excessive or aberrant inflammation, where TNFalpha plays a key role in disease progression and where its modulation could lead to improved clinical outcomes (Alexander & Acott, 2003).

properties

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEQQWJUYYUNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TNFalpha-IN-C87

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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